molecular formula C18H27N5O5 B135105 2-(2-Cyclohexylethoxy)adenosine CAS No. 131933-18-1

2-(2-Cyclohexylethoxy)adenosine

Cat. No.: B135105
CAS No.: 131933-18-1
M. Wt: 393.4 g/mol
InChI Key: VHMUQIWMOXQFBP-LSCFUAHRSA-N
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Description

2-(2-Cyclohexylethoxy)adenosine is a synthetic adenosine analogue known for its potent and selective agonistic activity on adenosine A1 receptors. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexylethoxy)adenosine typically involves the alkylation of adenosine with 2-(2-cyclohexylethoxy)ethyl bromide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclohexylethoxy)adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield deoxygenated analogues.

    Substitution: Nucleophilic substitution reactions are common, especially at the adenosine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxo derivatives of the adenosine analogue.

    Reduction: Deoxygenated analogues.

    Substitution: Various alkylated or arylated derivatives depending on the substituent used.

Scientific Research Applications

2-(2-Cyclohexylethoxy)adenosine has diverse applications in scientific research:

    Chemistry: Used as a tool to study adenosine receptor pharmacology and to develop new adenosine receptor agonists.

    Biology: Employed in cellular studies to understand the role of adenosine receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiac ischemia, neuroprotection, and anti-inflammatory responses.

    Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.

Comparison with Similar Compounds

  • 2-(2-Phenylethoxy)adenosine
  • 2-(2-Methylphenylethoxy)adenosine
  • 2-Hexyloxyadenosine

Comparison: 2-(2-Cyclohexylethoxy)adenosine is unique due to its high selectivity and potency for adenosine A1 receptors compared to other analogues. This selectivity makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUQIWMOXQFBP-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927411
Record name 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131933-18-1
Record name 2-(2-Cyclohexylethoxy)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(2-Cyclohexylethoxy)adenosine interact with adenosine receptors and what are the downstream effects?

A1: this compound acts as a potent and selective agonist at the A2 adenosine receptor subtype. [] This interaction primarily affects the coronary arteries, leading to vasodilation. [] While it shows low activity at the A1 adenosine receptor, it does not significantly impact the atrioventricular node. []

Q2: What is the structure-activity relationship (SAR) of this compound, and how do structural modifications impact its activity?

A2: Research indicates that increasing the size and hydrophobicity of the alkyl group at the C-2 position of adenosine analogs generally leads to enhanced potency at the A2 receptor. [] This is exemplified by this compound, which exhibits high potency due to its bulky and hydrophobic cyclohexylethoxy group at the C-2 position. Modifications that decrease the size or hydrophobicity of this group would likely diminish its A2 receptor agonistic activity.

Q3: What do in vitro studies reveal about the effects of this compound on ventricular myocytes?

A3: Studies using isolated ventricular myocytes from various species (guinea pig, rabbit, rat) found no significant effects of this compound on action potential duration, contractility, or cAMP accumulation. [] This suggests that, unlike its action on coronary arteries, this compound may not directly influence the electrophysiological or contractile properties of ventricular myocytes.

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